
1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions: 1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde can be synthesized through multicomponent reactions involving tetrahydroisoquinolines. These reactions often involve the use of catalytic systems and specific reaction conditions to achieve the desired product . For example, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies have been explored for the synthesis of C(1)-substituted tetrahydroisoquinolines .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using efficient and recyclable catalysts. These methods aim to improve atom economy, selectivity, and yield of the product .
化学反応の分析
Types of Reactions: 1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), as well as reducing agents and various nucleophiles .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted tetrahydroquinolines .
科学的研究の応用
1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application and context . For example, it may interact with enzymes or receptors to modulate their activity and produce a desired therapeutic effect .
類似化合物との比較
1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound is a key fragment of various alkaloids and bioactive molecules.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
Uniqueness: this compound is unique due to its specific isobutyl substitution, which can influence its chemical reactivity and biological activity .
特性
分子式 |
C14H19NO |
|---|---|
分子量 |
217.31 g/mol |
IUPAC名 |
1-(2-methylpropyl)-3,4-dihydro-2H-quinoline-2-carbaldehyde |
InChI |
InChI=1S/C14H19NO/c1-11(2)9-15-13(10-16)8-7-12-5-3-4-6-14(12)15/h3-6,10-11,13H,7-9H2,1-2H3 |
InChIキー |
LUDLNAJVBGCJNI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C(CCC2=CC=CC=C21)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine](/img/structure/B15068273.png)
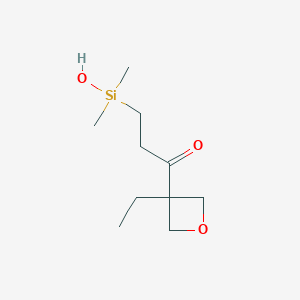

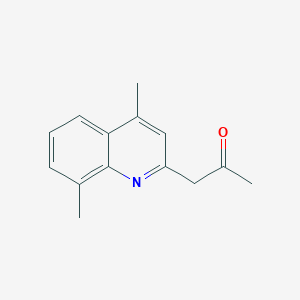
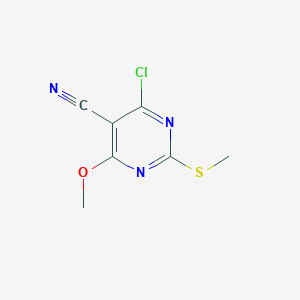
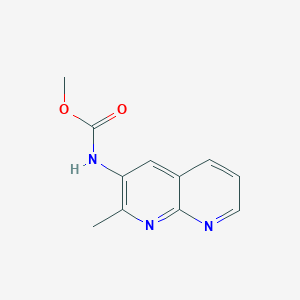

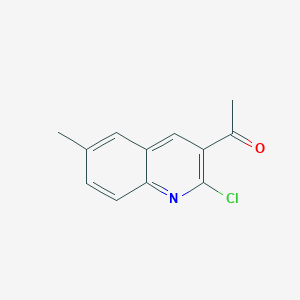

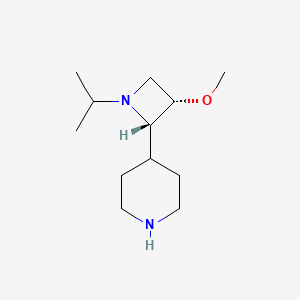
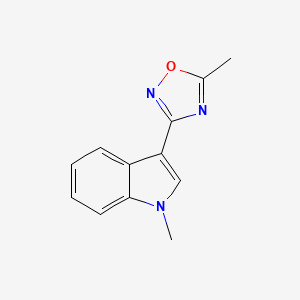
![4-Ethoxyfuro[2,3-b]quinoline](/img/structure/B15068336.png)
![(R)-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B15068337.png)

